molecular formula C18H21N3O4S B2763886 N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251608-94-2

N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2763886
CAS No.: 1251608-94-2
M. Wt: 375.44
InChI Key: NBGUVTJZFLAFOM-UHFFFAOYSA-N
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Description

N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 1,2-dihydropyridin-2-one core, a privileged scaffold in drug discovery known for its diverse biological activities. The presence of a pyrrolidine-1-sulfonyl moiety at the 5-position is a key structural characteristic, as sulfonyl groups are commonly incorporated into molecules designed to target enzyme active sites, particularly in the development of protease inhibitors . The N-methyl-N-phenylacetamide group further enhances the molecule's drug-like properties and potential for target interaction. Compounds with similar structural motifs, such as pyridin-2-one and pyrazolopyrimidine derivatives, have been extensively investigated as potent inhibitors for various therapeutic targets, including kinases and receptors involved in disease pathways . Researchers can utilize this compound as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules. Its potential applications include serving as a chemical probe for target validation, a lead compound in hit-to-lead optimization campaigns, and a scaffold for building libraries in high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-19(15-7-3-2-4-8-15)18(23)14-20-13-16(9-10-17(20)22)26(24,25)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGUVTJZFLAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by the introduction of the sulfonyl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and adjust reaction conditions in real-time.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its ability to modulate specific biological pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with two classes of molecules:

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (): Core structure: Pyrrolidine ring with a 5-oxo group and acetamide side chain. Key differences: The target compound replaces the propyl and aminothioxomethyl groups with a dihydropyridinone ring and pyrrolidine sulfonyl moiety. This substitution likely enhances solubility and sulfonamide-mediated target binding . Molecular weight: The analog has a lower molecular weight (243.33 g/mol) compared to the target compound (estimated ~380–400 g/mol based on its formula).

Pharmacopeial Forum Compounds (): Examples include (R)- and (S)-isomers of complex amides with phenoxyacetamido, hydroxy, and tetrahydropyrimidinone groups. Common features: Acetamide backbone and heterocyclic systems (e.g., tetrahydropyrimidinone vs. dihydropyridinone). Divergence: The target compound lacks aromatic phenoxy groups but incorporates a sulfonyl group, which may confer distinct electronic and steric properties for receptor interactions .

Molecular Properties and Bioactivity Trends

Property Target Compound N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Pharmacopeial Amides
Molecular Formula C₁₈H₂₁N₃O₄S (estimated) C₁₀H₁₇N₃O₂S ~C₃₆H₄₅N₃O₅ (varies by isomer)
Molecular Weight ~380–400 g/mol 243.33 g/mol ~600–650 g/mol
Key Functional Groups Dihydropyridinone, sulfonyl, acetamide Pyrrolidine, oxo, acetamide, thioxomethyl Phenoxy, hydroxy, tetrahydropyrimidinone
Potential Applications Kinase inhibition, antimicrobial Unknown (limited safety data) Antiviral, protease inhibition

Research Findings and Mechanistic Insights

  • Sulfonyl Group Impact: The pyrrolidine sulfonyl group in the target compound may enhance hydrogen bonding and electrostatic interactions with biological targets compared to non-sulfonylated analogs. This is consistent with sulfonamides’ role in drugs like Celecoxib .
  • Dihydropyridinone vs.

Biological Activity

N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A pyrrolidine ring
  • A sulfonyl group
  • A dihydropyridine moiety

These structural features contribute to its reactivity and biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been noted for its potential role in modulating glutamatergic neurotransmission, which is crucial in neurological conditions .

Antitumor Activity

Research has indicated that derivatives of similar compounds exhibit significant antitumor properties. For example, compounds with similar dihydropyridine structures have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific antitumor activity of this compound remains to be fully elucidated but suggests potential in cancer therapeutics.

Neuroprotective Effects

The compound's ability to interact with glutamate receptors suggests potential neuroprotective effects. Dysfunction in glutamatergic neurotransmission is implicated in various neurological disorders such as epilepsy and Alzheimer's disease. Compounds that modulate these pathways could offer therapeutic benefits .

Case Studies and Experimental Data

Several studies have investigated the biological effects of related compounds:

  • Antitumor Studies : In vitro studies demonstrated that certain dihydropyridine derivatives inhibited the growth of breast cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
  • Neuropharmacological Investigations : Compounds with similar structures were tested for their effects on AMPA receptors, demonstrating significant activity in reducing calcium influx associated with excitotoxicity, a common pathway in neurodegenerative diseases .
  • Enzymatic Interactions : The compound's sulfonyl group may facilitate interactions with various enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
N-cyclohexyl-N-methyl-2-(2-oxo-5-(pyrrolidin-1-sulfonyl)pyridin-1(2H)-yl)acetamideSimilar dihydropyridine structureAntitumor activity
N-Methyl-2-[4-oxo-7-(pyrrolidine-1-sulfonyl)-2,3,4,5-tetrahydrobenzothiazepin]Related sulfonamideNeuroprotective effects

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What are the critical steps in synthesizing N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine moiety, coupling of the dihydropyridinone core, and final acetamide formation. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency during coupling steps .
  • Catalysts : Palladium-based catalysts may improve cross-coupling reactions, while bases like K₂CO₃ control pH for amide bond formation .
  • Temperature control : Moderate temperatures (60–80°C) prevent decomposition of thermally sensitive intermediates . Yield and purity are validated via NMR and mass spectrometry .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms sulfonamide and acetamide linkages .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
  • HPLC : Reverse-phase chromatography assesses purity (>95% threshold for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screens should focus on:

  • Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
  • Cellular cytotoxicity : MTT assays on relevant cell lines (e.g., cancer or microbial models) to establish IC₅₀ values . Computational docking (e.g., AutoDock Vina) predicts binding affinities to prioritize targets .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) .
  • Metabolite profiling : LC-MS identifies degradation products or active metabolites that may influence results .
  • Structural analogs : Compare activity of derivatives to isolate the role of the pyrrolidine-sulfonyl group .

Q. What computational approaches are effective in elucidating the compound’s mechanism of action?

Advanced methods include:

  • Molecular Dynamics (MD) Simulations : Assess binding stability of the sulfonamide group with target proteins (e.g., over 100 ns trajectories) .
  • Quantum Mechanical (QM) Calculations : Map electron density around the dihydropyridinone ring to predict reactivity sites .
  • Machine Learning : Train models on sulfonamide bioactivity databases to predict off-target interactions .

Q. What strategies are recommended for structural modification to enhance pharmacokinetic properties?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -NH₂) to the phenylacetamide moiety or use co-solvents (e.g., cyclodextrins) .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce hepatic clearance .
  • Toxicity mitigation : Replace the pyrrolidine ring with azetidine to lower off-target effects while retaining sulfonamide activity .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR)?

SAR studies require:

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., varying sulfonyl groups or aryl rings) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) via 3D-QSAR models .
  • High-throughput screening : Test analogs against a panel of 100+ targets to uncover polypharmacology .

Q. What advanced analytical techniques resolve stability issues under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, followed by LC-MS to identify degradation pathways .
  • Solid-state NMR : Monitor crystallinity changes impacting shelf-life .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict long-term stability .

Methodological Considerations

Q. How should researchers optimize reaction parameters for scale-up synthesis?

Use Design of Experiments (DoE) to statistically optimize variables:

  • Central Composite Design : Test interactions between temperature, solvent volume, and catalyst loading .
  • Response Surface Methodology (RSM) : Maximize yield while minimizing impurities . Pilot-scale reactions (1–10 L) validate scalability with continuous flow reactors .

Q. What in silico tools predict toxicity and ADMET properties early in development?

  • ADMET Predictor™ : Estimates absorption, CYP450 inhibition, and hERG liability .
  • ProTox-II : Predicts organ-specific toxicity using structural alerts .
  • SwissADME : Evaluates bioavailability and blood-brain barrier penetration .

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